molecular formula C8H6BrClO2 B067309 Methyl 4-bromo-2-chlorobenzoate CAS No. 185312-82-7

Methyl 4-bromo-2-chlorobenzoate

Cat. No.: B067309
CAS No.: 185312-82-7
M. Wt: 249.49 g/mol
InChI Key: JSNXIWYWUKTWAX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chlorobenzoate is an organic compound with the molecular formula C8H6BrClO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 on the benzene ring are substituted by bromine and chlorine atoms, respectively. This compound is commonly used in organic synthesis and various chemical reactions due to its unique structural properties .

Safety and Hazards

Methyl 4-bromo-2-chlorobenzoate is classified as a warning hazard. It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of contact with skin or eyes, it is advised to wash with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the direct bromination and chlorination of methyl benzoate. This process requires careful control of reaction conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, resulting in consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH3) in the presence of a suitable solvent like ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-chlorobenzoate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction disrupts the normal function of the enzyme, leading to altered metabolic pathways .

In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine substituents. These effects make the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions .

Comparison with Similar Compounds

Methyl 4-bromo-2-chlorobenzoate can be compared with other halogenated benzoates, such as:

    Methyl 4-bromo-3-chlorobenzoate: Similar structure but with chlorine at the 3-position.

    Methyl 2-bromo-4-chlorobenzoate: Bromine and chlorine positions are reversed.

    Methyl 4-chloro-2-fluorobenzoate: Fluorine replaces bromine at the 2-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific synthetic applications that other similar compounds may not be able to achieve .

Properties

IUPAC Name

methyl 4-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNXIWYWUKTWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622124
Record name Methyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185312-82-7
Record name Methyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-2-chlorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-chlorobenzoic acid (5 g, 21.2 mmol) in 50 mL of methanol was added thionyl chloride (1.4 mL, 19.8 mmol) drop-wise. The reaction was heated to 60° C. After 3 hours the reaction was allowed to cool back to room temperature and concentrated down to give 4-bromo-2-chlorobenzoic acid methyl ester as an orange liquid. Amount obtained: 4.65 g (95%). LCMS (M/Z): 249 (M+H). 1H NMR (Chloroform-d) δ: 3.92 (s, 3 H) 7.45 (dd, J=8.4, 2.0 Hz, 1 H) 7.63 (d, J=2.0 Hz, 1 H) 7.72 (d, J=8.4 Hz, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-2-chlorobenzoic acid (COMBI-BLOCK; CA-4187; 1 000 mg; 4.25 mmol; 1 eq.) was dissolved in MeOH (20 mL). The resulting solution was cooled down to 0° C. and thionyl chloride (1.23 mL; 16.99 mmol; 4 eq.) was added dropwise. After addition, the reaction mixture was stirred at RT. As the reaction was complete, solvents were evaporated. The crude mixture was dissolved in EtOAc and washed with NaHCO3 sat. and NaCl sat. solutions. The organic phase was dried over MgSO4, filtrated and evaporated to give the title compound (871 mg, 82%). 1H NMR (CDCl3, 300 MHz) δ 7.72 (d, J=8.3 Hz, 1H), 7.64 (d, J=1.9 Hz, 1H), 7.46 (dd, J=8.5, 1.9 Hz, 1H), 3.93 (s, 3H). HPLC (Method A) Rt 4.22 min (Purity: 98.5%).
Quantity
4.25 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods III

Procedure details

To a mixture of 4-bromo-2-chlorobenzoic acid (6.11 g, 25.94 mmol) in methanol (60 mL) cooled to 0° C. was added SOCl2 (6.17 g, 51.89 mmol) drop wise. The reaction mixture was stirred at 0° C. for 15 min then at 70° C. for 3 h. It was then cooled to room temperature and removed the solvent. The residue was purified by flash column chromatograph to give 5.52 g of the title compound (85%). 1H NMR (400 MHz, CDCl3): δ 3.92 (3H, s), 7.45 (1H, dd, J=2.0 Hz, 8.4 Hz), 7.63 (1H, d, J=2.0 Hz), 7.71 (1H, d, J=8.4 Hz).
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
6.17 g
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods IV

Procedure details

To a methanol solution (25 ml) of 4-bromo-2-chlorobenzoic acid (5.0 g) was added hydrochloric acid/a 1,4-dioxane solution (4 N, 25 ml), followed by heating at reflux for 90 minutes. The reaction solution was brought back to room temperature, and concentrated under reduced pressure. Dichloromethane and a saturated aqueous sodium hydrogen carbonate solution were added to the residue, and the solution was separated. The organic layer was washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford methyl 4-bromo-2-chlorobenzoate (5.3 g).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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